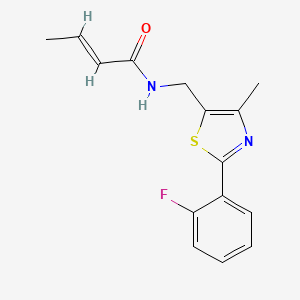
(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide is a useful research compound. Its molecular formula is C15H15FN2OS and its molecular weight is 290.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.
Structure
The compound features a thiazole ring, a fluorophenyl group, and an enamide functional group. Its molecular formula is C12H12FN2S, and it has a molar mass of approximately 232.3 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H12FN2S |
| Molar Mass | 232.3 g/mol |
| Functional Groups | Thiazole, Enamide |
| Solubility | Soluble in DMSO |
The biological activity of this compound appears to be mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses.
Study 1: Anticancer Activity
A study investigated the anticancer properties of thiazole derivatives, including this compound). The compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells.
Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 Values (µM) |
|---|---|---|
| Anticancer | Breast Cancer Cells | 15 |
| Lung Cancer Cells | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions.
- Formation of Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.
- Introduction of Fluorophenyl Group : A nucleophilic aromatic substitution reaction is often employed.
- Enamide Formation : The final step involves coupling reactions to form the enamide structure.
Table 3: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thiazole Ring Formation | Hantzsch Synthesis | α-haloketones, Thioamides |
| Fluorophenyl Introduction | Nucleophilic Aromatic Substitution | Fluorinated Phenols |
| Enamide Formation | Coupling Reactions | Amines, Acid Chlorides |
特性
IUPAC Name |
(E)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-3-6-14(19)17-9-13-10(2)18-15(20-13)11-7-4-5-8-12(11)16/h3-8H,9H2,1-2H3,(H,17,19)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAILUKWOJYDIAS-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













